Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

conformational restriction scaffold pre-organization drug design

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride (CAS 2361666-38-6; also referenced as CAS 2103758-09-2 for the free base) is a conformationally constrained bicyclic amino acid ester building block featuring a bicyclo[3.1.0]hexane core substituted at the 3-position with a glycine-derived methyl ester moiety. The bicyclo[3.1.0]hexane scaffold is a well-established privileged framework in medicinal chemistry, functioning as a rigid isostere of cyclohexane that imposes conformational restriction without increasing molecular weight and with only a modest elevation in lipophilicity.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 2361666-38-6
Cat. No. B2817526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride
CAS2361666-38-6
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESCOC(=O)C(C1CC2CC2C1)N.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H
InChIKeyNBDKPYVLGBKSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetate Hydrochloride (CAS 2361666-38-6): Core Scaffold & Procurement-Relevant Identity


Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride (CAS 2361666-38-6; also referenced as CAS 2103758-09-2 for the free base) is a conformationally constrained bicyclic amino acid ester building block featuring a bicyclo[3.1.0]hexane core substituted at the 3-position with a glycine-derived methyl ester moiety [1]. The bicyclo[3.1.0]hexane scaffold is a well-established privileged framework in medicinal chemistry, functioning as a rigid isostere of cyclohexane that imposes conformational restriction without increasing molecular weight and with only a modest elevation in lipophilicity [2]. The hydrochloride salt form (molecular formula C₉H₁₆ClNO₂, MW 205.7 g/mol) enhances aqueous solubility and handling relative to the free base, making this compound suitable as a versatile intermediate for structure-activity relationship (SAR) exploration and fragment-based drug discovery programs .

Why Methyl 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetate Hydrochloride Cannot Be Interchanged with Other Bicyclo[3.1.0]hexane or Monocyclic Amino Esters


The position of the amino acetate substituent on the bicyclo[3.1.0]hexane core critically determines both the three-dimensional exit vector of the functional group and the local electronic environment imparted by the strained cyclopropane ring [1]. Substitution at the 3-position (as in this compound) orients the amino acid moiety along the envelope flap of the boat-like cyclopentane ring, whereas the 2-yl isomer (CAS 1863969-03-2) projects the same functional group from a bridgehead-adjacent position with a distinctly different dihedral angle, resulting in non-overlapping pharmacophoric geometries [2]. Furthermore, the bicyclo[3.1.0]hexane scaffold locks the five-membered ring into a boat conformation that is energetically preferred over the chair conformer—a constraint absent in flexible monocyclic cyclohexyl or cyclopentyl analogs—so conformational pre-organization is lost upon scaffold substitution [3]. The hydrochloride salt also confers a solubility and handling advantage over the neutral free base (CAS 2103758-09-2) and the corresponding tert-butyl ester, making direct substitution suboptimal for applications requiring aqueous compatibility [4].

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetate Hydrochloride vs. Closest Analogs


Conformational Pre-Organization: Boat-Locked Bicyclo[3.1.0]hexane vs. Flexible Cyclohexyl and Cyclopentyl Analogs

The bicyclo[3.1.0]hexane scaffold enforces a boat-like conformation on the five-membered ring, which DFT calculations demonstrate is energetically more stable than the chair conformer [1]. In contrast, monocyclic cyclohexyl or cyclopentyl glycine methyl esters exist as an ensemble of rapidly interconverting conformers with no single low-energy locked state [2]. This conformational restriction is a class-level characteristic of all bicyclo[3.1.0]hexane derivatives, but the 3-position substitution on the target compound places the amino acetate group at the envelope flap of the boat, providing a defined exit vector distinct from 1-yl, 2-yl, or 6-yl substitution patterns [1].

conformational restriction scaffold pre-organization drug design

LogP and Lipophilicity: 3-yl Bicyclo[3.1.0]hexane Amino Ester HCl vs. 2-yl Positional Isomer

The target compound (3-yl hydrochloride salt) exhibits a LogP of 0.55 [1]. The 2-yl positional isomer (free base, CAS 1863969-03-2) has a computed XLogP3-AA of 0.7 [2]. The lower LogP of the 3-yl derivative indicates modestly reduced lipophilicity, which is favorable for aqueous solubility and may translate to lower non-specific protein binding and reduced hERG or phospholipidosis risk relative to the more lipophilic 2-yl isomer. This difference, though small in absolute terms (ΔLogP ≈ 0.15), is consistent with the distinct electronic environment at the 3-position versus the bridgehead-adjacent 2-position [2].

lipophilicity LogP positional isomer physicochemical properties

Fraction sp³ (Fsp³): Higher Three-Dimensional Character vs. Aromatic and Planar Amino Ester Building Blocks

The target compound has an Fsp³ value of 0.888 (8 of 9 carbons are sp³-hybridized, plus the nitrogen) [1]. This value substantially exceeds the typical Fsp³ range of 0.3–0.5 for many commercial aromatic amino ester building blocks (e.g., phenylglycine methyl ester, Fsp³ ≈ 0.14) [2]. Higher Fsp³ correlates with improved clinical success rates, increased aqueous solubility, and reduced off-target promiscuity in drug discovery campaigns [2]. While this is a class-level advantage shared with other bicyclo[3.1.0]hexane derivatives, the target compound's Fsp³ of 0.888 positions it at the upper end of the drug-like three-dimensionality spectrum, distinctly above monocyclic cyclohexyl analogs (Fsp³ ≈ 0.86 for methyl 2-amino-2-cyclohexylacetate, owing to fewer quaternary centers) [1].

Fsp3 three-dimensionality drug-likeness fraction sp3

Ring Strain Energy: Bicyclo[3.1.0]hexane Core vs. Unstrained Cyclohexane and Cyclopentane Systems

The parent bicyclo[3.1.0]hexane hydrocarbon has an estimated strain energy of approximately 150–160 kJ/mol, derived from comparison of experimental ΔfH°gas with group-additivity predictions for an unstrained analog [1][2]. This strain energy is significantly higher than that of cyclohexane (~0 kJ/mol, strain-free chair) or cyclopentane (~26 kJ/mol) [3]. The substantial ring strain, concentrated in the fused cyclopropane unit, confers unique reactivity (e.g., cyclopropane ring-opening under catalytic hydrogenation or acid conditions) that is not available to monocyclic or acyclic amino ester analogs. This strain energy is a class-level property of the bicyclo[3.1.0]hexane scaffold and is independent of the 3-yl vs. 2-yl substitution pattern, but it is a critical differentiator from unstrained alternatives [1].

ring strain thermodynamic instability reactivity strain energy

Defined Research & Industrial Application Scenarios for Methyl 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetate Hydrochloride Based on Evidence


Conformationally Constrained Fragment Library Design for FBDD Campaigns

This compound is suited for fragment-based drug discovery (FBDD) libraries requiring high three-dimensionality (Fsp³ = 0.888) and conformational pre-organization [1]. The boat-locked bicyclo[3.1.0]hexane core provides a defined exit vector for the amino ester moiety, enabling systematic SAR exploration while minimizing the entropic cost of binding [2]. Users seeking fragments that populate underserved regions of 3D chemical space should prioritize this scaffold over flexible monocyclic alternatives with identical functional groups.

Scaffold-Hopping from Cyclohexyl Amino Esters to Rigid Isosteres in Lead Optimization

When a lead series containing a cyclohexyl glycine methyl ester motif requires improved target engagement or selectivity, this compound can serve as a direct conformational isostere replacement [1]. The bicyclo[3.1.0]hexane scaffold maintains comparable molecular weight and only modestly elevated lipophilicity (LogP = 0.55) while introducing conformational rigidity that may enhance binding potency [2]. The 3-yl substitution pattern provides a specific three-dimensional vector distinct from the 2-yl isomer, allowing directional optimization of ligand-receptor interactions.

Aqueous-Compatible Building Block for Parallel Synthesis and Library Production

The hydrochloride salt form, with LogP = 0.55 and polar surface area = 52 Ų, offers practical handling advantages for high-throughput parallel synthesis in aqueous or polar aprotic media [1]. Unlike the free base (which requires organic solvent handling) or the more lipophilic tert-butyl ester analog, this compound can be directly weighed and dissolved in DMSO, DMF, or aqueous buffer systems without auxiliary solubilization steps, streamlining automated library production workflows [2].

Late-Stage Functionalization via Strain-Release Chemistry

For research programs exploring late-stage diversification, the high ring strain energy (~150–160 kJ/mol) concentrated in the cyclopropane moiety of the bicyclo[3.1.0]hexane core offers a unique synthetic handle for strain-release transformations (e.g., catalytic hydrogenolysis, acid-mediated ring-opening, or cycloaddition) [1]. This reactivity differentiates the compound from strain-free cyclohexyl or cyclopentyl amino esters and enables the generation of novel chemotypes that would be inaccessible through conventional linear synthesis [2].

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